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Compound of Interest

Compound Name: (3-hydroxyphenyl)boronic Acid

Cat. No.: B1301963

An In-depth Technical Guide to the Spectral Analysis of (3-hydroxyphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-hydroxyphenyl)boronic acid, also known as 3-hydroxybenzeneboronic acid, is a versatile
bifunctional organic compound widely utilized in organic synthesis, medicinal chemistry, and
materials science. Its utility in Suzuki-Miyaura cross-coupling reactions, as a building block for
complex sensors, and in the development of therapeutic agents necessitates rigorous
analytical characterization. This guide provides a comprehensive overview of the key
spectroscopic techniques used to verify the structure, purity, and properties of (3-
hydroxyphenyl)boronic acid, complete with detailed experimental protocols and data
interpretation.

Physicochemical Properties

A summary of the fundamental physicochemical properties of (3-hydroxyphenyl)boronic acid
is presented below.
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Property Value Reference
Molecular Formula CeH7BOs3 [1112]
Molecular Weight 137.93 g/mol [1]

Pink to grey to tan crystalline
Appearance [2]

powder

210-213 °C (with

Melting Point N
decomposition)

CAS Number 87199-18-6 [1][2]

Spectroscopic Data

The following tables summarize the expected spectral data for (3-hydroxyphenyl)boronic
acid based on published data for structurally similar compounds and established spectroscopic
principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.
Spectra are typically recorded in deuterated solvents such as DMSO-ds or Methanol-da to
avoid issues with the oligomerization of the boronic acid moiety.

Table 2.1: Predicted *H and *3C NMR Spectral Data in DMSO-ds (Note: The chemical shifts for
aromatic protons and carbons are complex due to meta-substitution and may appear as
overlapping multiplets. The carbon attached to boron is often broadened due to quadrupolar
relaxation and may be difficult to observe directly[3].)
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Predicted Chemical

Nucleus . Multiplicity Assignment
Shift (6, ppm)
1H NMR ~9.5 (broad s) Broad Singlet Phenolic -OH
~8.0 (broad s) Broad Singlet Boronic acid -B(OH)2
~7.0-7.4 Complex Multiplet Aromatic C-H
13C NMR ~157 Singlet C-OH
~115- 130 Multiple Signals Aromatic C-H
~135 (very broad) Broad Singlet C-B(OH)2
1B NMR ~28 - 30 Broad Singlet Trigonal boronic acid

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The
spectrum is typically acquired from a solid sample using a KBr pellet or Attenuated Total
Reflectance (ATR).

Table 2.2: Characteristic IR Absorption Bands

Wavenumber . ] ] Functional
Intensity Vibration Type Reference
(cm™?) Group

Phenol & Boronic
3550 - 3200 Strong, Broad O-H Stretch ) [41[5]
Acid (H-bonded)

~3030 Medium C-H Stretch Aromatic C-H [6]

1600 - 1450 Medium-Strong C=C Stretch Aromatic Ring [6]

~1350 Strong B-O Stretch Boronic Acid [5]

~1200 Strong C-O Stretch Phenol [7]
Aromatic (meta-

~860 - 750 Strong C-H Bend o [8]
substitution)
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Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of
the compound, confirming its elemental composition. Electrospray lonization (ESI) is a common

technique for this type of molecule.

Table 2.3: Expected Mass Spectrometry Data (ESI-MS)

m/z (Daltons) lon Species Interpretation

Molecular lon (depending on
138.05 [M]* or [M+H]*

mode)
120.04 [M-H20]* Loss of a water molecule
77.99 [M-B(OH)s]* Loss of boric acid

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

primarily related to the aromatic system.

Table 2.4: Predicted UV-Vis Absorption Data

Solvent Predicted A_max (nm) Chromophore

Phenyl and Phenolic Tt - 1*

Ethanol/Methanol ~275 - 285 N
transitions

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

NMR Spectroscopy Protocol

o Sample Preparation: Accurately weigh 5-10 mg of (3-hydroxyphenyl)boronic acid for *H
NMR (20-50 mg for 3C NMR) into a clean, dry vial.[3]

e Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).
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o Dissolution: Gently vortex the vial to ensure the sample is fully dissolved. Gentle warming
may be applied if necessary.

e Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
o Data Acquisition:

o Insert the tube into the NMR spectrometer.

o Tune and shim the instrument to the sample.

o Acquire *H, 3C, and B spectra using standard instrument parameters. Reference the
spectra to the residual solvent peak (DMSO-ds: ~2.50 ppm for *H, ~39.52 ppm for 13C).[3]

IR Spectroscopy Protocol (KBr Pellet Method)

o Sample Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of (3-
hydroxyphenyl)boronic acid.

e Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and
thoroughly mix with the sample by grinding.

o Pellet Pressing: Transfer the mixture to a pellet die. Place the die under a hydraulic press
and apply pressure (typically 7-10 tons) for several minutes to form a transparent or

translucent pellet.

o Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample
holder of the FTIR spectrometer.

e Analysis: Record the spectrum, typically in the range of 4000-400 cm~1. Acquire a
background spectrum of the empty sample chamber beforehand for automatic subtraction.

Mass Spectrometry Protocol (LC-MS with ESI)

o Sample Preparation: Prepare a stock solution of (3-hydroxyphenyl)boronic acid (~1
mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this solution to a final
concentration of approximately 1-10 pg/mL using the mobile phase.
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Chromatography (Optional but Recommended): Inject the sample into an HPLC system
(e.g., with a C18 column) to separate the analyte from any impurities before it enters the
mass spectrometer. A typical mobile phase could be a gradient of water and acetonitrile with
0.1% formic acid.

lonization: The eluent from the HPLC is directed into the electrospray ionization (ESI) source
of the mass spectrometer, operating in positive or negative ion mode.

Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500 Da) to
observe the molecular ion and any significant fragments.

UV-Vis Spectroscopy Protocol

Sample Preparation: Prepare a dilute solution of (3-hydroxyphenyl)boronic acid in a UV-
transparent solvent (e.g., ethanol) to ensure the absorbance is within the linear range of the
instrument (typically < 1.5 AU).

Cuvette Preparation: Rinse a quartz cuvette with the solvent. Fill the cuvette approximately
three-quarters full with the solvent to be used as the blank.

Baseline Correction: Place the blank cuvette in the spectrophotometer and record a baseline
spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

Sample Measurement: Empty the blank cuvette, rinse it with the sample solution, and then
fill it with the sample solution.

Data Acquisition: Place the sample cuvette in the spectrophotometer and acquire the
absorption spectrum over the desired wavelength range (e.g., 200-400 nm). The wavelength
of maximum absorbance (A_max) is then determined.

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for

spectral analysis and structural elucidation.
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Caption: Overall workflow for the structural elucidation of (3-hydroxyphenyl)boronic acid.
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Caption: Experimental workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.
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Caption: Experimental workflow for Fourier-Transform Infrared (FTIR) spectroscopy.
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Caption: Experimental workflow for Liquid Chromatography-Mass Spectrometry (LC-MS).

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1301963?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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